Trisilver triiodide
Description
Properties
Molecular Formula |
As3I3-3 |
|---|---|
Molecular Weight |
605.4782 g/mol |
InChI |
InChI=1S/As3I3/c1-4-2-6-3-5-1/q-3 |
InChI Key |
JXEHPVXGLBTSFN-UHFFFAOYSA-N |
Canonical SMILES |
[As]1[I-][As][I-][As][I-]1 |
Origin of Product |
United States |
Preparation Methods
Direct Combination of Elemental Silver and Iodine
The most straightforward and classical preparation method for this compound involves the direct union of elemental silver and iodine under controlled conditions. This approach is analogous to the synthesis of other metal iodides, where the stoichiometric amounts of silver metal and iodine are combined to form the compound.
Reaction:
$$ 3 \text{Ag} + \frac{3}{2} \text{I}2 \rightarrow \text{Ag}3\text{I}_3 $$Conditions:
Typically, this reaction is carried out by mixing silver powder with iodine crystals in a suitable solvent or under mild heating to facilitate the reaction. The solvent choice can vary but non-reactive solvents such as acetonitrile or ethanol may be used to dissolve iodine and promote interaction with silver.Notes:
The reaction must be controlled to avoid formation of other silver iodide species such as AgI or AgI₃. The stoichiometric balance and reaction environment (temperature, solvent, and time) are critical to favor this compound formation.
Solution-Phase Synthesis via Silver Salt and Iodide Source
An alternative preparation involves the reaction of silver salts (e.g., silver nitrate, silver acetate) with iodide sources under controlled conditions to precipitate this compound.
General Reaction:
Silver salt + iodide source → Ag₃I₃ precipitate-
- Dissolve silver salt in aqueous or organic solvent.
- Add iodine or iodide ions slowly to the silver solution.
- Maintain stirring and control temperature to promote formation of the this compound complex.
- Isolate the precipitate by filtration and wash to remove impurities.
Advantages:
This method allows better control over purity and particle size of the product.
Formation via Halogen Bonding and Triiodide Complexes
Recent studies on “smart” triiodides indicate that this compound can be formed through halogen bonding interactions involving iodine and silver in the presence of stabilizing agents or biopolymers. These methods are more specialized and are used to create bio-antimicrobial materials.
Example:
Combining iodine with silver-containing compounds and stabilizers such as polyvinylpyrrolidone (PVP) can yield this compound complexes with enhanced stability and controlled iodine release.Significance:
These methods are relevant in advanced materials science and biomedical applications rather than bulk chemical synthesis.
Comparative Data Table of Preparation Methods
Analysis of Preparation Methods
The direct elemental combination is the most classical and widely referenced method for this compound preparation, relying on the fundamental reactivity of silver and iodine. This method is straightforward but requires precise control to avoid side products.
The solution-phase synthesis using silver salts and iodide sources offers more refined control over the product's morphology and purity, which is essential for applications demanding high-quality materials.
The halogen bonding and biohybrid formation method represents an innovative approach emphasizing the compound’s stability and controlled iodine release, useful in antimicrobial applications. This method leverages chemical interactions beyond simple ionic bonding.
Summary and Recommendations
For bulk synthesis of this compound, the direct combination of elemental silver and iodine remains the primary method, supported by its simplicity and directness.
For high-purity or application-specific materials , solution-phase synthesis using silver salts and iodide solutions is preferable.
For advanced functional materials , incorporating stabilizers and forming halogen-bonded complexes offers novel properties, though synthesis complexity increases.
Chemical Reactions Analysis
Formation and Stability
Trisilver triiodide (Ag₃I₃) is a ternary compound with the formula Ag₃I₃ , consisting of three Ag⁺ cations and one I₃⁻ anion . Its formation likely involves the equilibrium between iodide (I⁻) and iodine (I₂) in solution:
This equilibrium is well-documented for other triiodide salts (e.g., TlI₃, RbI₃) . While Ag₃I₃’s specific synthesis is not detailed in the sources, it may form via analogous routes, such as combining Ag⁺ with I₃⁻ ions in solution.
Structural Dynamics
The triiodide anion (I₃⁻) in Ag₃I₃ is linear and symmetrical in idealized conditions but exhibits bond asymmetry in polar environments due to solvent effects . For example:
-
In methanol, I₃⁻ adopts an asymmetric bent structure with localized charge .
-
In ionic compounds like TlI₃ or RbI₃, bond lengths vary depending on cation size (e.g., TlI₃: I–I bonds at 306.3 pm and 282.6 pm) .
While no structural data for Ag₃I₃ is provided, these trends suggest that cation size and solvent polarity could influence its geometry.
Photochemical Reactions
Triiodide ions (I₃⁻) undergo photodissociation upon UV/visible light absorption, a property critical in dye-sensitized solar cells and environmental iodine cycling . In solution, this process involves:
-
Two-body dissociation :
In protic solvents like methanol, the shorter I–I bond (e.g., 296.0 pm) breaks preferentially . -
Geminate recombination :
Dissociated fragments may recombine or form intermediates (e.g., tetraiodide) .
While Ag₃I₃’s photochemistry is not explicitly studied, analogous behavior in other triiodide salts (e.g., tetrabutylammonium triiodide) suggests potential applicability .
Electrochemical Behavior
The I₃⁻/I⁻ redox couple is central to energy storage and photovoltaic devices . In Ag₃I₃, the triiodide anion may participate in redox reactions, though specific data is absent. For example:
This reaction is reversible and pH-dependent, with implications for battery applications .
Solvent Effects
Triiodide stability and reactivity are solvent-dependent :
-
Protic solvents (e.g., water, methanol): Localize charge, promoting asymmetric I₃⁻ structures and favoring dissociation .
-
Aprotic solvents (e.g., DMSO, acetonitrile): Stabilize symmetric I₃⁻ via solvation effects .
For Ag₃I₃, solvation effects could influence its decomposition or reactivity, though no direct evidence exists in the provided sources.
Environmental Implications
Triiodide ions play roles in atmospheric chemistry and aerosol formation . At the water–air interface, iodide (I⁻) spontaneously generates surface-active I₃⁻ even under dark conditions, suggesting potential environmental pathways . This surface activity could influence Ag₃I₃’s behavior in aquatic systems, though specific studies are lacking.
Research Gaps and Challenges
The provided sources highlight limited direct data on Ag₃I₃’s chemical reactions. Key gaps include:
Scientific Research Applications
Trisilver triiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other silver compounds.
Biology: The compound has potential antimicrobial properties and is being studied for its use in disinfectants and antimicrobial coatings.
Medicine: Research is ongoing to explore its potential use in medical devices and wound dressings due to its antimicrobial properties.
Industry: this compound is used in the production of photographic materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which trisilver triiodide exerts its effects involves the release of iodine and silver ions. These ions interact with microbial cell membranes, leading to the disruption of cellular processes and ultimately causing cell death. The compound’s antimicrobial activity is attributed to the combined effects of silver and iodine, which work synergistically to inhibit the growth of microorganisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Inorganic Triiodides
- Potassium Triiodide (KI₃) : Widely used in analytical chemistry for starch detection due to its reversible redox behavior. Its linear I₃⁻ structure is stabilized by K⁺ ions, unlike Ag₃I₃, where Ag⁺ coordination may introduce lattice distortions .
- Phosphorus Triiodide (PI₃) : A covalent compound with distinct reactivity (e.g., as a Lewis acid in organic synthesis). Unlike Ag₃I₃, PI₃ is moisture-sensitive and releases HI upon hydrolysis .
Triiodide Complexes in Organic Materials
- AV-PVP-TCA-I₂ : A biopolymer complex where triiodide ions are encapsulated, enabling controlled iodine release for antimicrobial applications. Raman spectra confirm symmetric I₃⁻ stretching at ~110–152 cm⁻¹, similar to Ag₃I₃ .
- Formamidinium Tin Triiodide (FASnI₃) : A lead-free perovskite with I₃⁻ defects that influence recombination lifetimes. Unlike Ag₃I₃, its triiodide network undergoes pressure-induced structural changes, altering optoelectronic properties .
Triiodide Salts in Conducting Materials
- (BEDT-TTF)₂I₃: Exhibits metallic conductivity due to delocalized electrons in donor stacks and triiodide sheets. Unlike Ag₃I₃, its triiodide ions rotate at low temperatures, altering conductivity .
- TTM-TTF Triiodide: A non-stoichiometric salt with variable conductivity, highlighting the role of donor-acceptor interactions absent in Ag₃I₃ .
Research Findings and Data Tables
Table 1: Vibrational Modes of Triiodide Ions in Selected Compounds
| Compound | Symmetric Stretch (cm⁻¹) | Asymmetric Stretch (cm⁻¹) | Reference |
|---|---|---|---|
| Ag₃I₃ (hypothetical) | 110–111 | 144–152 | |
| AV-PVP-TCA-I₂ | 110, 111 | 145, 152 | |
| KI₃ | 112 | 155 |
Table 2: Thermal and Electronic Properties
| Compound | Decomposition Temp (°C) | Band Gap (eV) | Application | |
|---|---|---|---|---|
| Ag₃I₃ | ~150 (estimated) | 2.5–3.0 | Antimicrobial coatings | |
| FASnI₃ | >100 (phase changes) | 1.4 | Solar cells | |
| PI₃ | 40 (hydrolysis) | N/A | Organic synthesis |
Key Insights and Challenges
Q & A
Q. Characterization Techniques :
Validation : Reproducibility requires detailed experimental protocols (e.g., reagent ratios, temperature, drying time) as emphasized in crystallography guidelines .
Basic: How can researchers systematically assess the thermal and chemical stability of this compound under varying environmental conditions?
Methodological Answer:
Stability studies should include:
- Thermal Analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures and enthalpies. Compare with nitrogen triiodide studies, where decomposition heat was measured using bomb calorimetry .
- Environmental Exposure : Test stability in air, moisture, and light using controlled chambers. For example, nitrogen triiodide’s sensitivity to vibration and heat was quantified via controlled explosions .
- Kinetic Studies : Use Arrhenius plots to determine activation energy for degradation.
Data Interpretation : Cross-reference results with computational models (e.g., DFT calculations) to predict decomposition pathways .
Advanced: What methodologies resolve contradictions in reported electronic properties of this compound, such as conductivity variations across studies?
Methodological Answer:
Contradictions often arise from synthesis conditions or measurement techniques. To address:
Triangulation : Combine multiple methods (e.g., Hall effect measurements, impedance spectroscopy, and computational modeling) to validate conductivity data .
Pressure-Dependent Studies : As seen in polyiodide research, apply mechanical pressure during XRD and conductivity tests to isolate environmental effects .
Sample Purity : Replicate experiments using strictly anhydrous conditions and characterize impurities via XPS or EDX .
Example : In tetraethylammonium di-iodine triiodide, pressure-induced conductivity changes were linked to iodine chain reorganization .
Advanced: How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Model band structure, density of states, and charge distribution. Validate with experimental XRD data to ensure structural accuracy .
- Reactivity Simulations : Study ligand substitution reactions or iodine loss mechanisms using transition state theory.
- Machine Learning : Train models on existing Ag₃I₃ datasets to predict new polymorphs or doping effects.
Best Practices : Share computational parameters (e.g., exchange-correlation functionals, k-point grids) to ensure reproducibility .
Advanced: What experimental designs are critical for studying the catalytic or photochemical mechanisms of this compound?
Methodological Answer:
- In Situ Spectroscopy : Use time-resolved Raman or UV-Vis to capture intermediate species during reactions. For example, monitor iodine release during photocatalytic degradation .
- Isotopic Labeling : Track iodine atom pathways using ¹²⁵I isotopes in decomposition studies.
- Control Experiments : Include blank reactions (without Ag₃I₃) and use scavengers (e.g., tert-butanol for hydroxyl radicals) to confirm mechanisms .
Case Study : In dye-sensitized solar cells, Fe₂(MoO₄)₃/RGO composites were tested for triiodide reduction efficiency via cyclic voltammetry .
Advanced: How should researchers address discrepancies in thermodynamic data (e.g., enthalpy of formation) for this compound?
Methodological Answer:
Calorimetric Validation : Re-measure using bomb calorimetry under controlled atmospheres, as done for nitrogen triiodide .
Literature Review : Compare synthesis methods and purity levels across studies. For example, ammonia content in NI₃ significantly affected its stability .
Collaborative Reproducibility : Share samples with independent labs for cross-validation, adhering to data retention guidelines .
Data Presentation : Use tables to compare reported values with experimental conditions:
| Study | ΔH (kJ/mol) | Method | Purity | Citation |
|---|---|---|---|---|
| A | -XYZ | DSC | 98% | |
| B | -ABC | Bomb | 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
